molecular formula C10H16N4O2 B1491038 2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one CAS No. 2098032-58-5

2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one

Cat. No.: B1491038
CAS No.: 2098032-58-5
M. Wt: 224.26 g/mol
InChI Key: AIJCMVPREJIIOE-UHFFFAOYSA-N
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Description

2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one: . This compound features an azido group and an ethoxy group attached to a bicyclic structure, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is to start with a suitable bicyclic precursor and introduce the azido and ethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, with rigorous quality control measures in place to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one: can undergo various types of chemical reactions, including:

  • Oxidation: : The azido group can be oxidized to form nitroso or nitro compounds.

  • Reduction: : The azido group can be reduced to form amines.

  • Substitution: : The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitroso or nitro derivatives.

  • Reduction: : Amines.

  • Substitution: : Derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one: has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It has potential therapeutic applications, possibly as a drug precursor or in drug delivery systems.

  • Industry: : It can be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one: can be compared to other azido-containing compounds, such as 3-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one and 2-Azido-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one

Conclusion

This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, and ongoing research continues to uncover new uses and applications for this intriguing molecule.

Properties

IUPAC Name

2-azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-2-16-10-7-3-8(10)6-14(5-7)9(15)4-12-13-11/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJCMVPREJIIOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Reactant of Route 2
2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Reactant of Route 3
Reactant of Route 3
2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Reactant of Route 4
2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one
Reactant of Route 6
2-Azido-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one

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